1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine
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Description
1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H11ClFN5S and its molecular weight is 371.82. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have focused on synthesizing and characterizing structures similar to 1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine, demonstrating the interest in understanding the molecular configurations and properties of such compounds. For instance, the synthesis of isostructural compounds with detailed structural determination by single crystal diffraction has been reported, highlighting the importance of the molecular conformation in determining the properties of these materials (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial Activities
The exploration of antimicrobial activities is a significant application area for compounds related to 1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine. Studies have synthesized and evaluated the antimicrobial potential of related compounds, demonstrating their effectiveness against various microorganisms. For example, compounds have been synthesized with potential anti-virulence properties against Daphnia magna, suggesting their applicability in addressing bacterial virulence (Bărbuceanu et al., 2018).
Organic Light Emitting Devices (OLEDs)
Another application area is in the development of materials for organic light-emitting devices (OLEDs). Research has been conducted on the synthesis of compounds for use in OLEDs, focusing on achieving high efficiency and stability. The design and synthesis of star-shaped fluorescent phenanthroimidazole fluorophores for non-doped OLEDs demonstrate the potential of these compounds in improving device performance (Tagare et al., 2018).
Corrosion Inhibition
Compounds with structural similarities to 1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine have been studied for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies predict the inhibition performances of certain derivatives against corrosion of iron, indicating their potential as effective corrosion inhibitors (Kaya et al., 2016).
Security Inks
Moreover, novel compounds have been developed for use as security inks. The multi-stimuli responsive behavior of certain compounds, including their morphology-dependent fluorochromism, presents an innovative application in creating secure and reversible color-changing inks for anti-counterfeiting measures (Lu & Xia, 2016).
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-(4-phenyl-1,3-thiazol-2-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-12-8-11(6-7-13(12)19)24-16(20)15(22-23-24)17-21-14(9-25-17)10-4-2-1-3-5-10/h1-9H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWXWVKVEKMGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-fluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1H-1,2,3-triazol-5-amine |
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